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Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196

Audience: Researchers, scientists, and drug development professionals.

Introduction OL-135 is a potent, CNS-penetrant, selective, and reversible inhibitor of the
enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] The primary mechanism of action of OL-135
is the inhibition of FAAH, which is the principal enzyme responsible for the degradation of the
endocannabinoid anandamide.[1][3] By inhibiting FAAH, OL-135 elevates the endogenous
levels of anandamide in the central nervous system, thereby enhancing endocannabinoid
signaling.[1] This enhanced signaling is thought to mediate the analgesic and anxiolytic effects
observed in preclinical models.[1][4] These properties make OL-135 a valuable
pharmacological tool for investigating the role of the endocannabinoid system in neuronal
function and a potential therapeutic candidate for neurological and psychiatric disorders.

Primary neuronal cultures provide an essential in vitro system to study the direct effects of
compounds on neuronal health, function, and signaling pathways, absent from the complexities
of a whole-animal model. This document provides detailed protocols for the preparation of
primary neuronal cultures and their subsequent treatment with OL-135 to investigate its
potential neuroprotective or neuromodulatory effects.

Data Presentation

The following tables summarize the quantitative data for OL-135 based on in vivo and in vitro
studies.

Table 1: Pharmacological Profile of OL-135
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Parameter Value

Species/System

Fatty Acid Amide

Reference

Target -
Hydrolase (FAAH)

Mechanism Reversible Inhibitor

ICso ~5 nM Rat Enzyme

| Selectivity | Devoid of activity at CB1, CB2, and mu/delta opioid receptors | - [[1] |

Table 2: In Vivo Efficacy of OL-135 in Rodent Models

Model Effect Effective Dose Species Reference
] Reversal of
Mild Thermal . EDso = 8.9
_ mechanical Rat [1]
Injury . mg/kg
allodynia
) Reversal of
Spinal Nerve )
o mechanical EDso =5.3mg/kg Rat [1]
Ligation )
allodynia
Contextual Fear Impaired 5.6 mg/kg & 10.0
L - Rat [4]
Conditioning acquisition mg/kg

| Anandamide Levels | Significant elevation in brain | 20 mg/kg (i.p.) | Rat |[1] |

Signaling Pathway

The diagram below illustrates the mechanism of action for OL-135. By inhibiting FAAH within

the postsynaptic neuron, OL-135 prevents the breakdown of anandamide (AEA). This leads to

an accumulation of AEA, which then acts as a retrograde messenger, binding to and activating

presynaptic CB1 receptors. This activation typically leads to the inhibition of neurotransmitter

release.

Caption: Mechanism of OL-135 action via FAAH inhibition.
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Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical
Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic
day 15-17 (E15-E17) mouse embryos.[5]

Materials:

Culture vessel coating solutions: Poly-D-Lysine (PDL) and Laminin[5][6]

e Dissection medium: Hank's Balanced Salt Solution (HBSS) or PBS/Glucose solution[5][7]
» Digestion solution: Papain (15 units/mL) in HBSS[5]

e Stop Solution: 10% Donor Equine Serum in HBSS[5]

e Plating Medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement and
GlutaMAX[8][9]

 Sterile dissection tools (forceps, micro-scissors)[8]

Sterile conical tubes (15 mL, 50 mL) and pipettes
Procedure:
» Vessel Coating (prepare 1-2 days in advance):

o Aseptically coat culture plates or coverslips with 50 pg/mL Poly-D-Lysine (PDL) solution
and incubate for at least 1-3 hours at 37°C.[6][10]

o Aspirate PDL and wash three times with sterile distilled water.[6]
o Allow vessels to air-dry completely in a laminar flow hood.[8]
o Add laminin working solution (e.g., 20 ug/mL) and incubate overnight at 37°C.[5][6]

o The next day, wash once with Neurobasal medium before plating cells.[6]
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¢ Tissue Dissection:

o

Euthanize a timed-pregnant mouse (E15-E17) via approved methods.

[¢]

Harvest the embryonic horns and place them in cold, sterile dissection medium.

[¢]

Under a dissecting microscope, remove individual embryos, decapitate, and isolate the
brains in fresh, cold dissection medium.

o

Carefully dissect the cerebral cortices, removing the meninges.
e Cell Dissociation:

o Transfer the cortical tissue to a tube containing the pre-warmed papain solution and
incubate at 37°C for 20 minutes with gentle agitation.[5][6]

o Stop the digestion by carefully removing the papain solution and adding an equal volume
of Stop Solution.[5]

o Gently triturate the tissue using progressively smaller fire-polished Pasteur pipettes until a
single-cell suspension is achieved.[9]

e Plating:
o Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

o Plate the neurons onto the pre-coated vessels at a desired density (e.g., 2.5 x 10°
cells/mL) in pre-warmed Plating Medium.

o Incubate the cultures at 37°C in a humidified incubator with 5% COa.
e Culture Maintenance:
o After 24 hours, perform a half-media change to remove cellular debris.

o Continue to perform half-media changes every 3-4 days. Cultures are typically ready for
experimental use between 7 and 14 days in vitro (DIV).
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Protocol 2: Treatment of Primary Neuronal Cultures with
OL-135

This protocol outlines a general procedure for treating mature primary neuronal cultures with
OL-135 to assess its effects.

Materials:

Mature primary neuronal cultures (e.g., DIV 7-10)

OL-135 stock solution (dissolved in DMSO or other suitable vehicle)

Culture medium

Reagents for the desired downstream assay (e.g., cell viability, immunocytochemistry)
Procedure:

e Preparation of Treatment Media:

o Prepare a concentrated stock solution of OL-135 in DMSO.

o On the day of the experiment, prepare serial dilutions of OL-135 in pre-warmed culture
medium to achieve the desired final concentrations. Note: The final DMSO concentration
should be consistent across all conditions (including vehicle control) and should not
exceed 0.1% to avoid solvent toxicity.

e Treatment:
o Carefully remove half of the medium from each well of the neuronal culture plate.

o Add an equal volume of the prepared treatment medium (containing OL-135 or vehicle
control) to each well.

o Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C
and 5% CO:. The optimal duration should be determined empirically.

¢ Post-Treatment Processing:
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o Following incubation, the cells can be processed for various downstream analyses as
described in the subsequent protocols.

Protocol 3: Assessment of Neuroprotection via MTT
Assay

This protocol can be used to determine if OL-135 protects neurons from an induced insult,
such as glutamate excitotoxicity or oxidative stress.

Procedure:

Plate and mature primary neurons as described in Protocol 1.

e Pre-treat cultures with various concentrations of OL-135 (and a vehicle control) for 1-2
hours.

e Introduce a neurotoxic insult (e.g., 100 uM glutamate for 15 minutes or 50 uM H20: for 1
hour). Include a control group with no insult.

» Remove the insult-containing medium and replace it with the OL-135 treatment medium from
step 2.

¢ Incubate for 24 hours.

e Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well
and incubate for 2-4 hours at 37°C.

» Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the
formazan crystals.

» Read the absorbance at 570 nm using a microplate reader. Increased absorbance correlates
with higher cell viability.

Protocol 4: Imnmunocytochemistry for Synaptic Markers

This protocol allows for the visualization and quantification of synaptic proteins to assess the
effect of OL-135 on synaptogenesis or synaptic integrity.
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Procedure:
o Culture neurons on sterile glass coverslips as described in Protocol 1.

o Treat the cultures with OL-135 as described in Protocol 2 for a desired period (e.g., 72
hours).

 Fixation:
o Gently rinse the cells twice with PBS.

o Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

[8]
» Permeabilization and Blocking:
o Rinse three times with PBS.
o Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[8]

o Block non-specific antibody binding by incubating in 5% goat serum in PBS for 1 hour at
room temperature.[8]

e Primary Antibody Incubation:

o Incubate the cells overnight at 4°C with primary antibodies diluted in the blocking solution
(e.g., rabbit anti-Synapsin-1 and mouse anti-PSD-95 to label pre- and post-synaptic
terminals, respectively).

e Secondary Antibody Incubation:
o Wash the cells three times with PBS.

o Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies
(e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) diluted in the
blocking solution.[8]

e Mounting and Imaging:
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o Wash three times with PBS.

o Mount the coverslips onto microscope slides using a mounting medium containing DAPI
(to stain nuclei).

o Image the slides using a fluorescence or confocal microscope. Analyze synaptic density
and morphology using appropriate imaging software.

Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow for
studying OL-135 in primary neuronal cultures.
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Caption: General experimental workflow for OL-135 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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